
4-Fluoro-2-iodo-6-methylphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2-iodo-6-methylphenol is an organic compound with the molecular formula C7H6FIO. It is a phenol derivative, characterized by the presence of fluorine, iodine, and a methyl group attached to the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
4-Fluoro-2-iodo-6-methylphenol can be synthesized through direct iodination of 2-methylphenol in aqueous alcohol solvents using a reagent prepared in situ from sodium hypochlorite and sodium iodide . The reaction typically involves the following steps:
- Dissolving 2-methylphenol in an aqueous alcohol solvent.
- Adding sodium hypochlorite and sodium iodide to the solution to generate the iodinating reagent in situ.
- Allowing the reaction to proceed at a controlled temperature to achieve the desired iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Fluoro-2-iodo-6-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as fluorine and iodine makes the compound susceptible to nucleophilic aromatic substitution reactions.
Suzuki–Miyaura Coupling: This compound can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-withdrawing groups on the aromatic ring are typically required.
Suzuki–Miyaura Coupling: Palladium catalysts and organoboron reagents are commonly used under mild and functional group-tolerant conditions.
Major Products Formed
Nucleophilic Aromatic Substitution: The major products depend on the nucleophile used, resulting in the substitution of the iodine or fluorine atom.
Suzuki–Miyaura Coupling: The major products are biaryl compounds formed through the coupling of the aryl halide with the organoboron reagent.
科学研究应用
4-Fluoro-2-iodo-6-methylphenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of agrochemical products.
作用机制
The mechanism of action of 4-Fluoro-2-iodo-6-methylphenol involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The presence of electron-withdrawing groups such as fluorine and iodine enhances its reactivity in nucleophilic aromatic substitution reactions . In Suzuki–Miyaura coupling, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation with organoboron reagents to form new carbon-carbon bonds .
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the iodine atom.
4-Iodo-2-methylphenol: Similar in structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-2-iodo-6-methylphenol is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.
属性
分子式 |
C7H6FIO |
|---|---|
分子量 |
252.02 g/mol |
IUPAC 名称 |
4-fluoro-2-iodo-6-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3 |
InChI 键 |
AIJQYPOGTRNCHQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1O)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


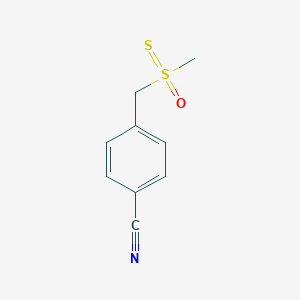

![2-Bromo-7-ethylbenzo[d]oxazole](/img/structure/B12867920.png)
![3-Methyl-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B12867936.png)
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12867948.png)
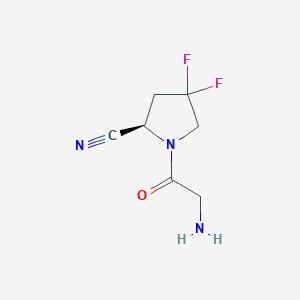
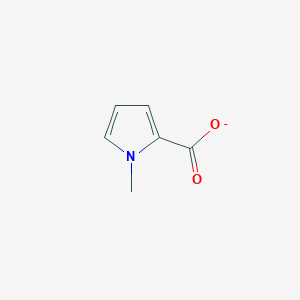
![tert-Butyl N-[(1S,4R,6R)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12867962.png)

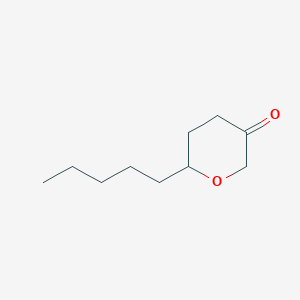
![2-(Chloromethyl)-4-ethoxybenzo[d]oxazole](/img/structure/B12867981.png)
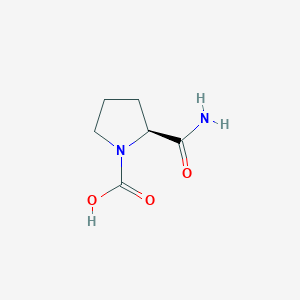
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;hydrobromide](/img/structure/B12867988.png)
![(3S)-N-(Furan-2-ylmethyl)-2-azabicyclo[2.2.1]heptane-3-carboxamide](/img/structure/B12867989.png)
